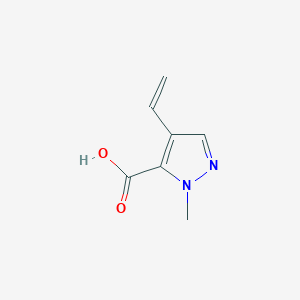

4-Ethenyl-2-methylpyrazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazole is a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two adjacent nitrogen atoms . Carboxylic acids are organic compounds that contain a carboxyl group (-COOH). The “4-Ethenyl-2-methyl” part of the name suggests that the pyrazole ring is substituted with an ethenyl (vinyl) group at the 4th position and a methyl group at the 2nd position .

Synthesis Analysis

The synthesis of pyrazole derivatives generally involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . The carboxylic acid group can be introduced through various functional group transformations .Molecular Structure Analysis

The molecular structure of “4-Ethenyl-2-methylpyrazole-3-carboxylic acid” would consist of a pyrazole ring substituted with a vinyl group, a methyl group, and a carboxylic acid group .Chemical Reactions Analysis

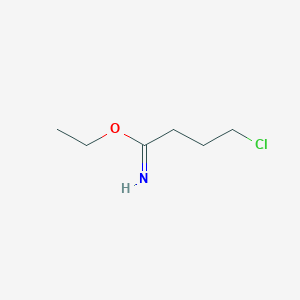

Pyrazoles can undergo a variety of chemical reactions, including N-alkylation, N-acylation, and reactions at the 3-position carbon . Carboxylic acids can participate in reactions like esterification and amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Generally, pyrazoles are crystalline solids and carboxylic acids are polar and can form hydrogen bonds .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Anticonvulsant Activity : Research involving the synthesis of 3-aminopyrroles, related to pyrazole derivatives, demonstrated notable anticonvulsant activity with minimal neurotoxicity in various models. The study highlighted the importance of structural features for interaction with voltage-dependent sodium channels, which could be relevant for pyrazole compounds like 4-Ethenyl-2-methylpyrazole-3-carboxylic acid (Unverferth et al., 1998).

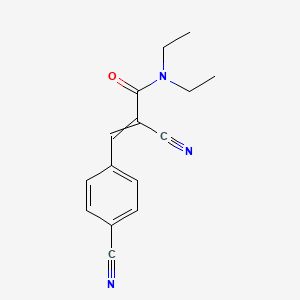

Dye Synthesis : Pyrazole derivatives have been utilized in the synthesis of novel dyes. For example, ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate, a compound structurally related to 4-Ethenyl-2-methylpyrazole-3-carboxylic acid, was used to produce bis-heterocyclic monoazo dyes, demonstrating the potential utility of pyrazole derivatives in dye chemistry (Karcı & Karcı, 2012).

Corrosion Inhibition

- Mild Steel Surface Protection : Studies on 4H-triazole derivatives, structurally akin to pyrazoles, have shown effectiveness in inhibiting corrosion and dissolution of mild steel in acidic solutions. This research suggests the potential application of pyrazole compounds in protective coatings and corrosion inhibitors (Bentiss et al., 2007).

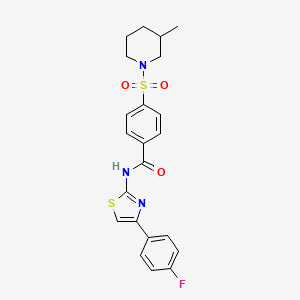

Prostacyclin Mimetics

- Platelet Aggregation Inhibition : Research into nonprostanoid prostacyclin mimetics, which are structurally related to pyrazoles, has found compounds capable of inhibiting platelet aggregation, potentially useful in the treatment of cardiovascular diseases (Meanwell et al., 1992).

Anticancer and Anti-Inflammatory Agents

- Antileukemic Activity : Derivatives of pyrazole-4-carboxylic acid have shown promise in leukemia treatment, with certain triazenopyrazoles increasing survival times in mouse leukemia assays (Shealy & O'dell, 1971).

- 5-Lipoxygenase Inhibition : Novel pyrazolopyrimidine derivatives have been synthesized and evaluated as potential anticancer and anti-5-lipoxygenase agents, demonstrating the versatility of pyrazole-based compounds in medicinal chemistry (Rahmouni et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-ethenyl-2-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-3-5-4-8-9(2)6(5)7(10)11/h3-4H,1H2,2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGIYPJJDGIORN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C=C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethenyl-2-methylpyrazole-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(2-Chloroacetyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-sulfonamide](/img/structure/B2677700.png)

![methyl N-({2-[(tert-butoxycarbonyl)amino]ethyl}carbamoyl)-L-phenylalaninate](/img/structure/B2677703.png)

![[2-(2-Methoxycarbonylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2677705.png)

![N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-fluoro-6-methylpyridine-2-carboxamide](/img/structure/B2677710.png)

![1-(Azepan-1-yl)-2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2677712.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2677713.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2677715.png)

![5-Pentafluorosulfanyl-1H-benzo[D]imidazole-2(3H)-thione](/img/structure/B2677720.png)